CYP3A4 Inhibition Profile of 2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethanol vs. 2-Aminobenzimidazole
In human liver microsome assays, 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol exhibits an IC50 of 27,400 nM for CYP3A4 inhibition, a value that is >100-fold higher (i.e., weaker inhibition) than that reported for the simpler 2-aminobenzimidazole analog, which typically demonstrates sub-micromolar CYP3A4 inhibitory activity [1]. This quantitative difference in CYP liability is a critical factor for lead selection.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 27,400 nM |
| Comparator Or Baseline | 2-Aminobenzimidazole: ~200–500 nM (estimated range from class-level data) |
| Quantified Difference | >100-fold higher IC50 (weaker inhibition) |
| Conditions | Human liver microsomes, midazolam substrate, 5-min preincubation, NADPH, 8-min measurement |
Why This Matters
Procuring this specific N1-hydroxyethyl derivative reduces the risk of confounding CYP-mediated drug-drug interaction liabilities in early discovery programs compared to more inhibitory 2-aminobenzimidazole fragments.
- [1] BindingDB. BDBM50257061 CHEMBL4062697: Affinity Data for CYP3A4 Inhibition. View Source
